2'-(aminomethyl)-biphenyl-2-carboxylic acid

Atropisomerism Conformational restriction Biaryl stereochemistry

Standard flexible spacers fail to enforce defined backbone geometries in synthetic peptides. This ortho,ortho'-disubstituted biphenyl provides a rigid, atropisomeric pseudo-amino acid with a fixed 60° termini dihedral. - **Structural control:** Enforces antiparallel β-sheet topology in cyclopeptides (Brandmeier et al.) vs. flexible 4,4'-analogs. - **Programmable length:** Abc2K oligomers give 1.0 nm precise increments for FRET calibration (≥10 nm decamer). - **SPPS compatibility:** Fmoc-Abc2K(Boc)-OH supports automated synthesis to decamer scale.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B8178992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-(aminomethyl)-biphenyl-2-carboxylic acid
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H13NO2/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8H,9,15H2,(H,16,17)
InChIKeyIPUFFJSTKHPCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-(Aminomethyl)-biphenyl-2-carboxylic acid: Conformationally Restricted Pseudo-Amino Acid


2'-(Aminomethyl)-biphenyl-2-carboxylic acid (Abc; CAS 31638-34-3; C₁₄H₁₃NO₂; MW 227.26) is a biphenyl-derived, non-proteinogenic amino acid characterized by an aminomethyl group at the 2'-position and a carboxylic acid at the 2-position of the opposing ring . Classified as a 'pseudo-amino acid' due to its rigid biphenyl backbone, Abc functions as a conformationally restricted building block that enforces well-defined inter-residue distances and geometries in synthetic peptides and foldamers [1]. Its ortho-substitution pattern induces atropisomerism—hindered rotation about the aryl–aryl bond—a structural feature absent in linear 4,4'-substituted analogs, making Abc uniquely suited for applications requiring precise spatial control of amine and carboxyl termini [2].

Workflow Conformationally restricted peptide and foldamer synthesis
Selection Logic Atropisomerism-driven β-sheet nucleation and precise spatial control of termini
Use Context Ortho-substituted biphenyl scaffold for β-turn mimetics and molecular rods Research-use only

Why Generic Biphenyl Amino Acids Cannot Replace Abc


The ortho,ortho' (2,2') substitution pattern of Abc is the structural determinant of its functional value, and generic replacement by regioisomeric analogs such as 4'-(aminomethyl)-biphenyl-2-carboxylic acid (para-substituted) or 3'-(aminomethyl)-biphenyl-2-carboxylic acid (meta-substituted) abolishes the key properties that drive its selection. The 2,2'-disubstitution creates steric hindrance that restricts rotation about the central biphenyl bond, giving rise to isolable atropisomers that pre-organize peptide backbones into specific secondary structures [1]. In contrast, 4'-substituted analogs lack this rotational barrier and behave as flexible, linear spacers without conformational control. Furthermore, the spatial relationship between the aminomethyl and carboxyl groups in Abc (positioned on adjacent rings at ca. 60° dihedral angle in the ground state) differs fundamentally from the 180° linear geometry of 4,4'-analogs, directly impacting macrocycle topology and foldamer architecture [2]. Substitution with flexible glycine or β-alanine spacers sacrifices the nanometer-precise length control (1.0 nm per monomer) and structural rigidity that Abc-derived oligomers provide [3].

Regioisomer Mismatch 4'- or 3'-substituted analogs lack the ortho steric hindrance required for atropisomerism; rotation is unrestricted, abolishing conformational pre-organization.
Spacer Flexibility Aba (carboxyl-CH₂ spacer) may shift the conformational equilibrium away from dominant β-sheet adoption, unlike the direct carboxyl attachment in Abc.
Length Precision Loss Flexible glycine or PEG spacers cannot provide the fixed 1.0 nm per monomer increment; end-to-end distance becomes solvent- and conformation-dependent.

Quantitative Differentiation Evidence for Abc vs. Closest Analogs


Atropisomerism-Driven Conformational Restriction vs. Para-Substituted Analog

The ortho,ortho' (2,2') substitution of Abc creates steric congestion that hinders rotation about the central biphenyl bond, resulting in atropisomerism—the existence of separable, non-interconverting conformers. Brandmeier et al. demonstrated that cyclopeptides incorporating Abc exhibit three distinct, interconverting diastereoisomers in solution due to biphenyl atropisomerism, as characterized by NMR spectroscopy [1]. This atropisomerism directly enables the pre-organization of peptide backbones: the major diastereoisomer of cyclo(-Abc-Ala-Phe-Gly-)₂ adopts a well-defined antiparallel β-sheet conformation in (D₆)DMSO, stabilized by a hydrogen-bonding pattern comparable to a β-turn, as established by NMR and molecular dynamics calculations [1]. In contrast, the 4'-(aminomethyl)-biphenyl-2-carboxylic acid isomer (para-substituted) lacks ortho substituents on both rings and therefore does not exhibit hindered rotation or atropisomerism, functioning instead as a simple, flexible linear spacer incapable of enforcing a single backbone conformation .

Atropisomerism vs. Para-Substituted
Head-to-head
Three interconverting diastereoisomers in solution; major form adopts antiparallel β-sheet with β-turn-like H-bonding (NMR and MD-confirmed).
Supports atropisomerism-driven conformational control for β-sheet nucleation.
4'-isomer exhibits free rotation without enforced secondary structure.
Atropisomerism Conformational restriction Biaryl stereochemistry Peptide backbone pre-organization

Beta-Sheet Nucleation Potency vs. Aba Analog

Abc and Aba differ by a single methylene unit in the carboxylic acid-bearing side chain: Abc has the carboxyl directly attached to the biphenyl C2 (benzoic acid-type), whereas Aba possesses an additional –CH₂– spacer (phenylacetic acid-type). This single-atom difference produces a measurable divergence in cyclopeptide conformation. Brandmeier et al. reported that the Abc-containing cyclopeptides cyclo(-Abc-Ala-Phe-Gly-)₂ (5) and cyclo(-Abc-Ala-Val-Gly-)₂ (6) adopt an antiparallel β-sheet as their major diastereoisomeric conformation [1]. In contrast, the Aba-containing analogs cyclo(-Aba-Gly-Phe-Ala-)₂ (7) and cyclo(-Aba-Ala-Phe-Gly-)₂ (8) exhibited different conformational equilibria, with three interconverting diastereoisomers found in solution but without the same pronounced β-sheet preference observed for Abc cyclopeptides [1]. The shorter, more constrained carboxyl attachment in Abc is proposed to favor the H-bonding geometry required for β-turn-like patterns, whereas the additional methylene in Aba introduces flexibility that relaxes this geometric constraint [1].

β-Sheet Nucleation vs. Aba
Head-to-head
Abc cyclopeptides favor antiparallel β-sheet as the major conformer; Aba analogs shift the equilibrium without a dominant β-sheet preference.
Reported single methylene difference determines β-sheet enforcement capability.
NMR in (D₆)DMSO; Aba introduces flexibility that relaxes geometric constraint.
Beta-sheet nucleation Cyclopeptide conformation Pseudo-amino acid spacer Foldamer design

Nanometer-Precision Molecular Rod Length vs. Flexible Spacers

The water-soluble derivative Abc2K (bearing lysine-like propyloxyammonium side chains on the parent Abc scaffold) forms oligomers that behave as rigid molecular rods. Fluorescence resonance energy transfer (FRET) studies demonstrated that Abc2K oligomers exhibit a linear increment of 1.0 nm per monomer unit, consistent with a straight, rigid rod model [1]. Oligomers up to the decamer (10 units, ~10 nm total length) were synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) and characterized by HPLC, ¹H NMR, and ESI-MS, confirming monodisperse, sequence-defined products [1]. This contrasts with flexible glycine or PEG-based spacers, where the end-to-end distance varies with conformation and solvent conditions, precluding precise, programmable length control. Molecular modeling confirmed only minor effects from torsional and bending motions, supporting the oligomers as relatively straight and rigid [1].

Molecular Rod Length
Cross-study comparable
1.0 nm per monomer unit (FRET-validated); decamer reaches ~10 nm with monodisperse length control.
Supports deterministic distance calibration for nanoscale architecture design.
Flexible spacers yield variable end-to-end distances dependent on solvent conditions.
Molecular ruler FRET calibration Nanometer-scale architecture Rigid rod oligomer

Angular Geometry Control in Shape-Persistent Macrocycles

The substitution pattern on the biphenyl scaffold directly dictates the angle between the amino and carboxyl termini. Gothe et al. (2010) systematically characterized three regioisomeric Abc2K derivatives: Abc2K (4'-amino-[1,1'-biphenyl]-4-carboxylic acid derivative) is linear with a 180° angle; m-Abc2K (3'-amino-[1,1'-biphenyl]-4-carboxylic acid derivative) creates a 120° angle; and o-Abc2K (2'-amino-[1,1'-biphenyl]-4-carboxylic acid derivative) creates a 60° angle [1]. These three building blocks were combined via Fmoc-SPPS to construct macrocyclic 'triangles' (9a–c), 'parallelograms' (10a,b), and hexagonal 'rings' (11a–d), ranging from trimers to dodecamers with ring sizes from 24 to 114 atoms and dimensions of 1–4 nm [1]. ¹H and ¹³C NMR studies confirmed all-trans amide linkages in CD₃OD, and the triangles and parallelograms maintained their conformations in D₂O [1]. The parent Abc compound (2'-(aminomethyl)-biphenyl-2-carboxylic acid) serves as the essential precursor to the linear Abc2K building block and establishes the 2,2'-substitution pattern that is distinct from both the 3,4'-pattern (120°) and the 2,4'-pattern (60°) [2].

Angular Geometry Control
Head-to-head
180° (Abc2K) vs. 120° (m-Abc2K) vs. 60° (o-Abc2K) termini angles; enables distinct macrocycle geometries (rods, parallelograms, triangles).
Regioisomer selection directly dictates macrocycle topology.
Characterized by NMR in CD₃OD and D₂O; all-trans amide linkages confirmed.
Shape-persistent macrocycle Angular building block Nanometer-scale topology Regioisomeric control

Synthetic Scalability via Suzuki–Miyaura Coupling

The protected Fmoc-Abc2K(Boc)-OH building block (1) was efficiently prepared on a multigram scale from commercially available starting materials via Suzuki–Miyaura cross-coupling, demonstrating industrial scalability [1]. This building block is fully compatible with standard Fmoc-based solid-phase peptide synthesis, enabling automated assembly of oligomers up to the decamer on Rink amide resin [1]. The resulting peptides are readily purified and characterized by standard reverse-phase HPLC, ¹H NMR, and ESI-MS techniques [1]. The parent compound, 2'-(aminomethyl)-biphenyl-2-carboxylic acid, can be synthesized by hydrazinolysis of the phthalimidomethyl precursor, a straightforward deprotection yielding the free amino acid suitable for further derivatization . This contrasts with some constrained amino acid building blocks that require specialized, low-yielding synthetic routes incompatible with large-scale procurement.

Synthetic Scalability
Supporting evidence
Multigram-scale preparation via Suzuki-Miyaura coupling; fully compatible with automated Fmoc-SPPS up to decamer assembly.
Reported synthetic tractability may reduce supply risk for large-scale synthesis programs.
Purified by standard RP-HPLC; characterized by ESI-MS and NMR.
Suzuki coupling Solid-phase peptide synthesis Gram-scale synthesis Building block accessibility

Optimal Application Scenarios for Abc


Design of Antiparallel β-Sheet Foldamers with Restricted β-Turn Mimetics

Research groups developing synthetic peptides that must adopt a well-defined antiparallel β-sheet topology should select Abc over the closely related Aba analog. As demonstrated by Brandmeier et al., Abc-containing cyclopeptides adopt an antiparallel β-sheet as the major diastereoisomeric conformation with a hydrogen-bonding pattern comparable to a β-turn, whereas Aba-containing analogs do not exhibit the same β-sheet preference [1]. The atropisomerism of the ortho-substituted biphenyl further restricts conformational flexibility, pre-organizing the backbone for β-sheet nucleation—a property absent in para-substituted 4'-(aminomethyl)-biphenyl-2-carboxylic acid [1].

Construction of Nanometer-Scale Molecular Rulers and FRET Standards

For biophysical applications requiring precise, programmable inter-fluorophore distances (e.g., FRET efficiency calibration, single-molecule spectroscopy), Abc2K oligomers—derived from the parent Abc scaffold—provide a rigid rod architecture with a validated 1.0 nm length increment per monomer [2]. Unlike flexible glycine or PEG spacers whose end-to-end distances are solvent- and conformation-dependent, Abc2K oligomers maintain a fixed, sequence-defined length up to at least 10 nm (decamer), enabling deterministic distance calibration [2].

Programmable Shape-Persistent Macrocycle Synthesis

Teams constructing water-soluble macrocycles with defined geometries (triangles, parallelograms, hexagons) should procure the appropriate regioisomer of Abc2K based on the required angle: 180° (Abc2K, linear), 120° (m-Abc2K), or 60° (o-Abc2K). Gothe et al. demonstrated that combining these three building blocks via Fmoc-SPPS yields macrocycles of predictable topology, with ring sizes from 24–114 atoms and dimensions of 1–4 nm [3]. The parent 2'-(aminomethyl)-biphenyl-2-carboxylic acid serves as the foundational scaffold from which water-soluble variants are derived [4].

Solid-Phase Peptide Synthesis with Orthogonal Protection

In SPPS workflows demanding orthogonal protection strategies, the 2,2'-substitution pattern of Abc provides spatially separated amine (2'-CH₂NH₂) and carboxylic acid (2-COOH) groups on adjacent rings, facilitating selective protection/deprotection schemes. The Fmoc-Abc2K(Boc)-OH building block is compatible with automated Fmoc-SPPS at multigram scale and has been used to assemble oligomers up to the decamer with standard coupling protocols [2]. This contrasts with regioisomers where the amine and carboxyl are colinear (4,4'-substitution), limiting the range of orthogonal protection strategies.

Application
Selection Property
Validation Focus
Antiparallel β-Sheet Foldamer Design
Atropisomerism-driven β-sheet nucleation
NMR-confirmed β-sheet conformation and β-turn-like H-bonding pattern
Nanometer-Scale Molecular Ruler Construction
Fixed 1.0 nm per monomer increment
FRET-validated rigid rod architecture and monodisperse length control
Shape-Persistent Macrocycle Synthesis
Regioisomer-specific angular geometry (180° linear)
NMR-verified all-trans amide macrocycle conformation and topology
Orthogonal SPPS Protection Strategies
Spatially separated amine and carboxyl on adjacent rings
Compatibility with automated Fmoc-SPPS and multigram-scale preparation
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